Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR spectra of this compound exhibit distinct resonances for key functional groups. The anilinovinyl proton appears as a doublet at δ 6.34 ppm (J = 8.8 Hz), while the methoxycarbonyl group resonates as a singlet at δ 3.93 ppm. Aromatic protons from the phenyl and aniline moieties appear as multiplet clusters between δ 7.35–8.46 ppm.
¹³C NMR data corroborate the connectivity: the isoxazole carbons resonate at δ 143.0–166.5 ppm, with the carbonyl carbon at δ 166.5 ppm. The vinyl carbons (C=C) appear at δ 127.4–132.8 ppm, consistent with conjugated double bonds.
| NMR Assignments | δ (ppm) |
|---|---|
| Methoxycarbonyl (OCH₃) | 53.3 (¹³C) |
| Isoxazole C-4 carbonyl | 166.5 (¹³C) |
| Anilinovinyl protons | 6.34 (¹H) |
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy identifies characteristic vibrational modes. The carbonyl stretch (C=O) of the ester group appears at 1,720–1,740 cm⁻¹, while the isoxazole ring’s C=N and C-O-C stretches occur at 1,610–1,650 cm⁻¹ and 1,020–1,100 cm⁻¹, respectively. N–H stretching from the aniline group is observed at 3,300–3,400 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 467.1 [M+H]⁺, consistent with the molecular formula C₂₄H₁₈N₂O₄. Major fragments include m/z 203.1 (loss of anilinovinyl group) and m/z 127.1 (isoxazole ring cleavage).
Computational Chemistry Approaches
Density Functional Theory (DFT)-Optimized Geometries
DFT calculations at the B3LYP/6-31G(d,p) level optimize the ground-state geometry. The isoxazole ring adopts a planar conformation, with bond lengths of 1.36 Å (C=N) and 1.42 Å (C–O). The anilinovinyl group introduces a torsional angle of 167.3° relative to the isoxazole plane, minimizing steric hindrance.
Properties
IUPAC Name |
methyl 5-[(E)-2-anilinoethenyl]-3-phenyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-23-19(22)17-16(12-13-20-15-10-6-3-7-11-15)24-21-18(17)14-8-4-2-5-9-14/h2-13,20H,1H3/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZQAGSBXXYFQV-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C=CNC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)/C=C/NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of aniline with a suitable aldehyde to form the anilinovinyl intermediate. This intermediate is then reacted with a phenyl-substituted isoxazolecarboxylate ester under basic conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions and reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows for modifications that can lead to various derivatives with potential applications in different fields.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of isoxazoles can inhibit bacterial growth, making them candidates for new antibiotics.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, derivatives have demonstrated significant efficacy against lung cancer cell lines (A549) in vitro, showing promising IC50 values comparable to standard chemotherapeutics like doxorubicin .
Medicine
In medicinal chemistry, this compound is being explored as a precursor for drug development. Its ability to interact with biological targets suggests potential therapeutic applications in treating various diseases, particularly cancer.
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer properties of synthesized isoxazole derivatives, including this compound. The compounds were screened against multiple cancer cell lines, demonstrating significant growth inhibition rates. Notably, certain derivatives exhibited IC50 values lower than 20 μM against A549 cells, indicating strong anticancer potential .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of isoxazole derivatives derived from this compound. The study found that several derivatives displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibacterial agents .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate can be compared with other isoxazole derivatives, such as:
Methyl 5-(2-anilinovinyl)-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate: This compound has similar structural features but includes additional chlorine atoms, which may alter its reactivity and biological activity.
Methyl 5-(2-anilinovinyl)-3-(4-methoxyphenyl)-4-isoxazolecarboxylate: The presence of a methoxy group can influence the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate is a compound that belongs to the isoxazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- IUPAC Name : this compound
This structure features an isoxazole ring, which is crucial for its biological activity.
Pharmacological Activities
This compound exhibits several pharmacological activities, including:
- Anticancer Activity : Research indicates that isoxazole derivatives can act as potent anticancer agents. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival. For instance, studies have shown that modifications in the isoxazole structure can enhance its potency against different cancer cell lines .
- Anti-inflammatory Effects : Isoxazole derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions characterized by inflammation .
- Immunosuppressive Properties : Some studies suggest that compounds containing the isoxazole moiety can exhibit immunosuppressive effects, potentially useful in autoimmune diseases or organ transplantation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Isoxazole derivatives often act as inhibitors of various enzymes involved in cancer progression and inflammation. For example, they may inhibit histone deacetylases (HDACs), which play a role in regulating gene expression related to cell cycle and apoptosis .
- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways that are crucial for cancer cell survival, such as those mediated by c-Myc and NF-kB. This disruption can lead to increased apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of related isoxazole compounds, providing insights into their potential applications:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity against breast cancer cell lines with IC values in the low micromolar range. |
| Study 2 | Reported anti-inflammatory effects in animal models of arthritis, reducing swelling and pain significantly compared to controls. |
| Study 3 | Showed immunosuppressive effects in vitro, indicating potential for use in transplant medicine. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
